cyclo-(Arg-Gly-Asp-DPhe-NMeVal)
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Overview
Description
Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) is a cyclic pentapeptide known for its potent biological activities. This compound is composed of the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and N-methylvaline. It is recognized for its ability to inhibit cell adhesion, making it a valuable tool in various scientific research fields, particularly in studies related to integrins and cell adhesion mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) typically involves the cyclization of a linear pentapeptide. The linear precursor can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The linear peptide is then cyclized through the formation of an amide bond between the N-terminal arginine and the C-terminal N-methylvaline. Protective groups are used during the synthesis to prevent unwanted side reactions and are removed after cyclization .
Industrial Production Methods
Industrial production of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) primarily undergoes reactions typical of peptides, including hydrolysis, oxidation, and reduction. The compound is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) include coupling agents like HATU or EDC for peptide bond formation, and protective groups such as Fmoc or Boc for amino acid side chains. The cyclization reaction is often carried out in the presence of a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent .
Major Products Formed
The major product formed from the synthesis of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) is the cyclic pentapeptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .
Scientific Research Applications
Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cell adhesion, migration, and proliferation.
Medicine: Explored for its potential therapeutic applications, including anti-cancer properties due to its ability to inhibit angiogenesis and tumor growth.
Mechanism of Action
Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) exerts its effects by binding to integrins, particularly αvβ3 and αvβ5 integrins, on the cell surface. This binding inhibits the interaction between integrins and their ligands, such as vitronectin and fibronectin, thereby preventing cell adhesion and migration. The compound’s anti-angiogenic effects are attributed to its ability to induce apoptosis in endothelial cells, which are essential for the formation of new blood vessels .
Comparison with Similar Compounds
Similar Compounds
Cyclo-(Arg-Gly-Asp-DPhe-Cys): Another cyclic RGD peptide with high affinity for αvβ3 integrins.
Cyclo-(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl): A cyclic peptide used in cell adhesion studies.
Uniqueness
Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) is unique due to its specific amino acid sequence and cyclic structure, which confer high stability and specificity for integrin binding. Its ability to inhibit both cell adhesion and angiogenesis makes it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLYAMJWYAIXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861478 |
Source
|
Record name | Cyclo[alpha-aspartylphenylalanyl-N-methylvalyl-N~5~-(diaminomethylidene)ornithylglycyl] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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